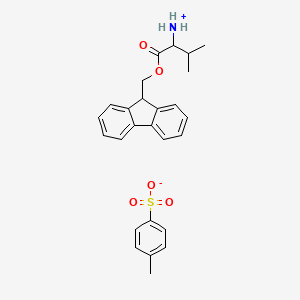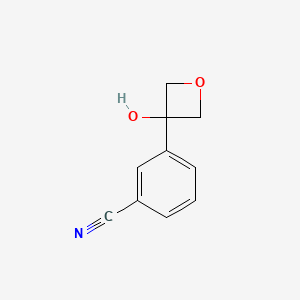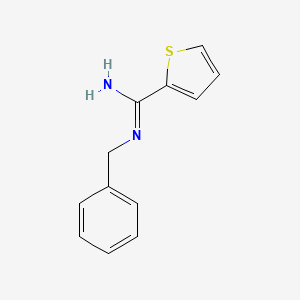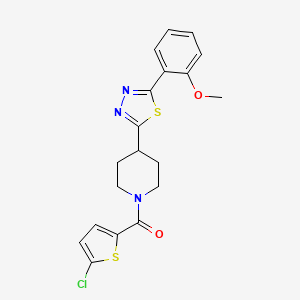
(5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of thiophene, thiadiazole, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Moiety: Starting with a chlorinated thiophene derivative.
Synthesis of the Thiadiazole Ring: Utilizing a cyclization reaction involving a hydrazine derivative and a suitable carboxylic acid.
Piperidine Introduction: Coupling the thiadiazole intermediate with a piperidine derivative under appropriate conditions.
Final Coupling: Combining the thiophene and piperidine-thiadiazole intermediates through a carbonylation reaction.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to ensure scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the chlorinated thiophene ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules.
Biology
In biological research, the compound might be investigated for its potential as a pharmacophore, contributing to the development of new drugs or bioactive molecules.
Medicine
Medicinal applications could include exploring its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent, given the presence of bioactive moieties.
Industry
Industrial applications might involve its use in the development of advanced materials, such as polymers or electronic components, due to its structural diversity.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chlorothiophen-2-yl)(4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- (5-Chlorothiophen-2-yl)(4-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Uniqueness
The presence of the 2-methoxyphenyl group in (5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone may confer unique electronic and steric properties, potentially enhancing its biological activity or material properties compared to similar compounds.
Propriétés
Numéro CAS |
1170242-77-9 |
|---|---|
Formule moléculaire |
C19H18ClN3O2S2 |
Poids moléculaire |
420.0 g/mol |
Nom IUPAC |
(5-chlorothiophen-2-yl)-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-25-14-5-3-2-4-13(14)18-22-21-17(27-18)12-8-10-23(11-9-12)19(24)15-6-7-16(20)26-15/h2-7,12H,8-11H2,1H3 |
Clé InChI |
GIKAAHVEHGPVIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
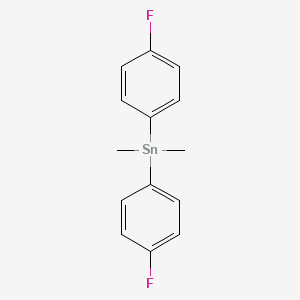
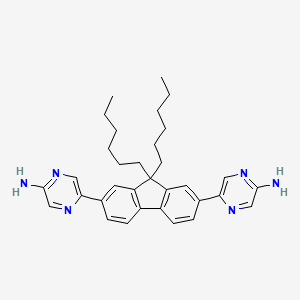
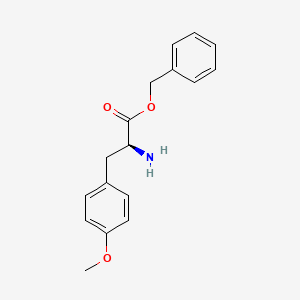
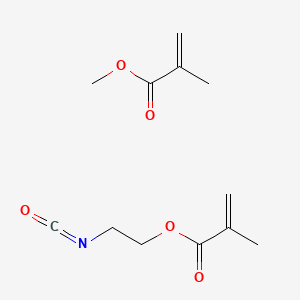
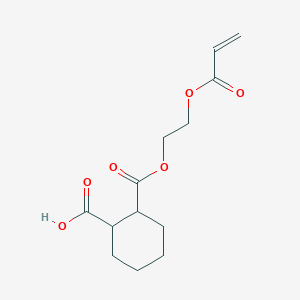
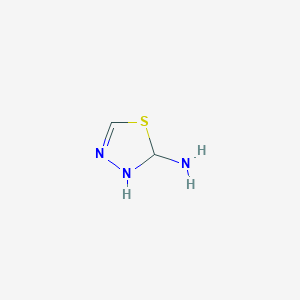
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)

